molecular formula C7H10N2O B1374358 5-amino-1,3-dimethylpyridin-2(1H)-one CAS No. 1013643-17-8

5-amino-1,3-dimethylpyridin-2(1H)-one

Cat. No.: B1374358
CAS No.: 1013643-17-8
M. Wt: 138.17 g/mol
InChI Key: FRVNECZIBLUFEV-UHFFFAOYSA-N
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Description

5-amino-1,3-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Exploration of Molecular Properties :

    • 5,5-Dimethyl 3-amino-cyclohex-2-en-1-one (a derivative related to 5-amino-1,3-dimethylpyridin-2(1H)-one) has been explored using experimental spectroscopies like NMR, FT-Raman, FT-IR, and UV–Visible. Theoretical studies using Density functional theory (DFT) were performed, providing insights into vibrational frequencies, bond lengths, angles, and charge distribution within the molecule. This research is valuable for understanding the fundamental properties of such compounds (Fatima et al., 2021).
  • Synthesis of Pyridine-Pyrimidines :

    • A method for the efficient synthesis of 1,3-dimethyl-5-aryl-7-(pyridine-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones has been reported. This involves a three-component reaction using aryl aldehydes, 1,3-dimethyl-6-aminouracil, and carbonitriles, demonstrating the versatility of this compound in synthesizing complex heterocyclic compounds (Rahmani et al., 2018).
  • Synthesis of 2-Thioxo-Pyrido Pyrimidinones :

    • Research on the synthesis of 2-Thioxo-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones, related to the chemical structure of interest, has been conducted. This study contributes to the understanding of heterocyclic compound synthesis, which is crucial in pharmaceutical and material science applications (Dave & Patel, 2001).
  • Investigation of Hydrogen-Bonded Complexes :

    • A study on a hydrogen-bonded dinuclear complex involving copper(II) ions in a pseudotetrahedral N3O environment, employing a derivative of 6-amino-1,3-dimethyl-5-((2-carboxyphenyl) azo) uracil, highlights the importance of such compounds in coordination chemistry and potential applications in catalysis and materials science (Colacio et al., 1991).
  • Role in Intramolecular Cyclization :

    • The reaction of 3-amino-4,6-dimethylpyridin-2(1H)-one with acyl isothiocyanates and allyl isothiocyanate, leading to the formation of thiazin-4-one and thiazoline derivatives, demonstrates the compound's utility in organic synthesis and its potential in the creation of novel chemical entities (Kulakov et al., 2014).

Properties

IUPAC Name

5-amino-1,3-dimethylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-3-6(8)4-9(2)7(5)10/h3-4H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVNECZIBLUFEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN(C1=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013643-17-8
Record name 5-amino-1,3-dimethyl-1,2-dihydropyridin-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 1.0 g (5.77 mmol) 1,3-dimethyl-5-nitro-1H-pyridin-2-one in 40 ml MeOH:THF=1:1 is hydrogenated in the presence of 0.18 g 10% Pd/C (Engelhard 4505). The reaction mixture is filtered (2 glass fiber filters used) and the filtrate is concentrated in vacuo to afford the crude title compound as an oil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.18 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 1,3-dimethyl-5-nitropyridin-2(1H)-one (8.315 g, 49.4 mmol) and Pd/C 10% (1 g) in MeOH (100 mL) and THF (100 mL) was stirred under an atmospheric pressure of H2 at RT for 1.5 hr, filtered through celite, and concentrated. The residue was triturated in Et2O to afford the title compound (6.12 g, 90% yield) as a beige solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.94 (s, 3 H) 3.31 (s, 3 H covered by water signal) 4.15 (br s, 2 H) 6.70 (s, 1 H) 6.95 (s, 1 H).
Quantity
8.315 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
90%

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